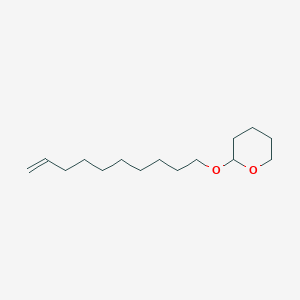

2H-Pyran, 2-(9-decenyloxy)tetrahydro-

Description

Contextualization of the Tetrahydropyranyl (THP) Moiety in Modern Organic Synthesis

In the intricate field of multi-step organic synthesis, it is often necessary to temporarily deactivate a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This temporary deactivation is known as "protection," and the chemical entity used for this purpose is a "protecting group." The tetrahydropyranyl (THP) group is a widely recognized and frequently utilized protecting group specifically for the hydroxyl (-OH) functional group found in alcohols and phenols. thieme-connect.deresearchgate.netnih.gov

The utility of the THP moiety stems from several key advantages. It is generally stable in a wide range of non-acidic conditions, including exposure to strongly basic reagents, organometallics, and hydrides. thieme-connect.deorganic-chemistry.org This robustness allows for a broad scope of chemical transformations to be performed on other parts of the molecule without affecting the protected alcohol. Furthermore, the reagents required for its introduction are relatively low-cost, and the procedures for both introducing and removing the group are well-established and reliable. thieme-connect.deresearchgate.net

Significance of the 2-Substituted Tetrahydropyran (B127337) Ring System

The specific point of attachment for the alcohol's oxygen atom is the C-2 position of the tetrahydropyran ring. This substitution pattern is critical to the functionality of the THP protecting group. The resulting structure, a 2-alkoxy-tetrahydropyran, is classified as an acetal (B89532). youtube.com Acetals are characterized by a carbon atom bonded to two oxygen atoms.

The formation of the THP ether typically involves the acid-catalyzed reaction of an alcohol with 3,4-dihydro-2H-pyran (DHP). nih.govyoutube.com The mechanism proceeds via protonation of the DHP double bond, which creates a resonance-stabilized carbocation. The alcohol then acts as a nucleophile, attacking this carbocation to form the ether linkage. youtube.com

The chemical nature of the acetal linkage is the key to the THP group's utility. While stable to basic and nucleophilic conditions, it is readily cleaved under mild acidic aqueous conditions. thieme-connect.deorganic-chemistry.orgyoutube.com This selective lability allows for the deprotection of the alcohol, regenerating the original hydroxyl group, when desired. A notable drawback of this protection strategy is that the C-2 carbon of the tetrahydropyran ring becomes a new stereocenter upon reaction with an alcohol, which can lead to a mixture of diastereomers if the alcohol itself is chiral. thieme-connect.deorganic-chemistry.org

Overview of the 9-Decenyloxy Side Chain in Chemical Design

The "2-(9-decyloxy)tetrahydro-" portion of the compound's name describes the specific group attached to the tetrahydropyran ring. This side chain consists of a ten-carbon alkyl chain (decyl) linked via an ether bond (oxy), with a carbon-carbon double bond located at the terminal position (the 9-position). This terminal alkene is a significant feature in chemical design.

Terminal alkenes, also known as α-olefins, are valuable functional groups in organic synthesis because they serve as versatile handles for further molecular elaboration. fiveable.mewikipedia.org The carbon-carbon double bond is more reactive than the carbon-carbon single bonds of the alkane chain and can participate in a variety of addition reactions. wou.edu These include:

Hydrogenation: The addition of hydrogen (H₂) across the double bond can convert the alkene into a saturated alkane. fiveable.mewikipedia.org

Hydration: The addition of water, typically under acidic conditions, can transform the alkene into an alcohol. fiveable.me

Halogenation and Hydrohalogenation: Alkenes readily react with halogens (like Br₂) or hydrogen halides (like HBr) to form alkyl halides. fiveable.mewou.edu

Therefore, incorporating a 9-decenyloxy side chain into a molecule like a THP ether introduces a latent functionality. The THP group can protect a hydroxyl group elsewhere, while the terminal alkene on the side chain is available for a wide array of subsequent chemical modifications. The long ten-carbon chain also imparts significant nonpolar character, which can influence the molecule's solubility and physical properties.

Historical Development and Evolution of THP Ether Chemistry

The use of the tetrahydropyranyl group is a classic strategy in organic chemistry. Its origins can be traced back to the early 20th century. In 1934, the work of Paul was instrumental in the chemistry of pyran and furan (B31954) rings. d-nb.info However, the specific application of the THP moiety as a protecting group for hydroxyls was reported later. In 1948, Anderson and colleagues utilized this strategy for hydroxyl protection. d-nb.info

Following these initial reports, THP ethers grew in popularity and became one of the first broadly adopted, generally useful protecting groups for alcohols. thieme-connect.de Over the decades, a vast number of methods for the formation and cleavage of THP ethers have been developed. While early methods relied on strong acid catalysts, subsequent research has focused on developing milder and more selective conditions. organic-chemistry.org This includes the use of various Lewis acids and heterogeneous catalysts to introduce the group, and finely-tuned acidic conditions or acetal exchange processes for its removal, broadening its applicability to increasingly complex and sensitive molecules. thieme-connect.deorganic-chemistry.org

Data Tables

Table 1: Physicochemical Properties of 2H-Pyran, 2-(9-decyloxy)tetrahydro- and Related Compounds

| Property | 2H-Pyran, 2-(9-decyloxy)tetrahydro- (Computed) | Tetrahydro-2-(2-propynyloxy)-2H-pyran (Experimental) sigmaaldrich.com |

| Molecular Formula | C₁₅H₂₈O₂ | C₈H₁₂O₂ |

| Molecular Weight | 240.38 g/mol | 140.18 g/mol |

| Boiling Point | Not Available | 63-65 °C at 9 mmHg |

| Density | Not Available | 0.997 g/mL at 25 °C |

| Refractive Index | Not Available | n20/D 1.458 |

Data for the target compound is based on computational predictions where available. Experimental data for the related compound is provided for illustrative purposes.

Compound Index

Structure

3D Structure

Properties

IUPAC Name |

2-dec-9-enoxyoxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O2/c1-2-3-4-5-6-7-8-10-13-16-15-12-9-11-14-17-15/h2,15H,1,3-14H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHDVZVTDYIKML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCCCCCOC1CCCCO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70471788 | |

| Record name | 2H-Pyran, 2-(9-decenyloxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67136-13-4 | |

| Record name | 2H-Pyran, 2-(9-decenyloxy)tetrahydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70471788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2h Pyran, 2 9 Decenyloxy Tetrahydro

Strategies for the Preparation of Tetrahydropyran (B127337) Derivatives

The tetrahydropyran ring is a prevalent structural motif in a vast number of natural products and bioactive compounds. thieme-connect.com Consequently, numerous synthetic methods have been developed to construct this saturated oxygen-containing heterocycle.

Formation of the Saturated Pyran Ring System

The construction of the tetrahydropyran ring can be achieved through various strategic cyclization reactions. One common approach is the intramolecular hydroalkoxylation of δ-hydroxy olefins, which can be catalyzed by various transition metals, including platinum and gold. organic-chemistry.org Another powerful method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde, providing tetrahydropyran-4-ol derivatives, often with high stereoselectivity. organic-chemistry.orgmdpi.com

Other notable strategies include:

Intramolecular Oxa-Michael Addition : This involves the 1,4-addition of an alcohol to an α,β-unsaturated carbonyl system, which is a useful method for creating tetrahydropyran derivatives. mdpi.com

Reduction of Hemiacetals : Stereoselective synthesis of tetrahydropyrans can be accomplished by the reduction of six-membered hemiacetal derivatives using reagents like triethylsilane in the presence of a Lewis acid. mdpi.com

Hydrogenation : A classic and straightforward method for preparing the parent tetrahydropyran is the hydrogenation of 3,4-dihydropyran using a catalyst such as Raney nickel. wikipedia.org

[4+2] Annulation : A diastereoselective formal [4+2] annulation between an aldehyde and an allylsilane can forge the dihydropyran ring, which can then be further modified to the saturated system. mdpi.com

The choice of method depends on the desired substitution pattern and stereochemistry of the final product.

Precursor Synthesis: Focusing on 9-Decen-1-ol (B78377)

The alcohol component, 9-decen-1-ol, is a crucial precursor for the target molecule. It is an unsaturated primary alcohol that can be synthesized through several routes.

One documented method starts from undecylenic acid. ceon.rs This multi-step synthesis involves:

Oxidative Decarboxylation : Undecylenic acid is treated with lead tetraacetate in the presence of lithium chloride to yield 9-decenyl chloride. ceon.rs This reaction proceeds with a reported yield of 80%. ceon.rs

Acetate (B1210297) Formation : The resulting 9-decenyl chloride is reacted with potassium acetate in dimethyl sulfoxide (B87167) to form 9-decenyl acetate. ceon.rs

Hydrolysis : The final step is the saponification of 9-decenyl acetate using potassium hydroxide (B78521) in a methanol/water mixture to afford 9-decen-1-ol. ceon.rs

An alternative and more direct industrial method involves the partial dehydration of 1,10-decanediol. chemicalbook.com This process typically uses a catalyst, such as ZSM-5 molecular sieve, and involves heating the diol, which results in the elimination of one hydroxyl group as water to form the terminal alkene. google.com This method can be run continuously, and unreacted starting material can be recycled, making it an atom-economical approach. google.com

| Starting Material | Key Steps | Reported Overall Yield | Reference |

|---|---|---|---|

| Undecylenic Acid | 1. Oxidative Decarboxylation 2. Acetate Formation 3. Hydrolysis | ~68% (calculated from step-wise yields) | ceon.rs |

| 1,10-Decanediol | Catalytic Dehydration | Up to 88% | google.comchemicalbook.com |

Tetrahydropyranylation of Alcohols: Methodological Advancements

The formation of the target compound, 2H-Pyran, 2-(9-decenyloxy)tetrahydro-, is achieved through the tetrahydropyranylation of 9-decen-1-ol. This reaction involves treating the alcohol with 3,4-dihydro-2H-pyran (DHP). The THP group is one of the most frequently used protecting groups for hydroxyl functions in organic synthesis due to its stability under a wide range of conditions, including with strong bases, organometallic reagents, and oxidizing agents, as well as its relative ease of removal under acidic conditions. wikipedia.orgtandfonline.com

Acid-Catalyzed Approaches for THP Ether Formation

The reaction between an alcohol and DHP to form a THP ether requires an acid catalyst. wikipedia.org The mechanism involves the protonation of the double bond in DHP, which generates a resonance-stabilized oxocarbenium ion. This electrophilic intermediate is then attacked by the nucleophilic oxygen of the alcohol, followed by deprotonation to yield the THP ether. Both Brønsted and Lewis acids have been extensively employed to catalyze this transformation, with significant research focused on developing mild, efficient, and reusable catalytic systems.

A wide variety of Brønsted acids have been shown to effectively catalyze the tetrahydropyranylation of alcohols. Classical protic acids like p-toluenesulfonic acid (p-TsOH) are commonly used. wikipedia.org However, the search for greener and more practical methods has led to the development of numerous alternative catalysts.

Heterogeneous solid acid catalysts are particularly attractive as they can be easily recovered and recycled. Examples include ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂) and niobium oxide treated with phosphoric acid (NbP). nih.gov These catalysts promote the reaction efficiently under mild conditions, and NH₄HSO₄@SiO₂ has been shown to be effective for a variety of alcohols, including acid-sensitive substrates, without causing isomerization. nih.gov

Brønsted acidic ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulfate (B86663) ([BMIm][HSO₄]), have emerged as fast, mild, and efficient catalysts for this transformation. tandfonline.comtandfonline.com These reactions can often be performed under solvent-free conditions at room temperature, and the products are typically immiscible with the ionic liquid, allowing for simple separation and reuse of the catalyst. tandfonline.com

| Catalyst | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (p-TsOH) | Dichloromethane, room temp. | Commonly available, effective | wikipedia.org |

| NH₄HSO₄@SiO₂ | Cyclopentyl methyl ether (CPME), room temp. | Heterogeneous, recyclable, compatible with green solvents | nih.gov |

| Brønsted Acidic Ionic Liquids (e.g., [BMIm][HSO₄]) | Solvent-free, room temp. | Fast, mild, high yields, reusable catalyst | tandfonline.comtandfonline.com |

| Pyridinium chloride | Solvent-free, room temp. | Inexpensive, efficient, reusable | tandfonline.com |

| Niobium-based acid (NbP) | Dichloromethane, room temp. | Solid acid, good yields for primary alcohols |

Lewis acids are also highly effective catalysts for the tetrahydropyranylation of alcohols. They function by coordinating to the oxygen atom of DHP, which activates the double bond towards nucleophilic attack by the alcohol. A vast array of Lewis acids have been reported for this purpose, ranging from simple metal halides to more complex organometallic compounds.

Catalysts such as indium(III) triflate (In(OTf)₃) and polymer-supported aluminum chloride (Ps-AlCl₃) have been reported as effective reagents for the preparation of THP ethers. tandfonline.com The use of Lewis acids can offer advantages in terms of selectivity and mildness of reaction conditions. For example, some Lewis acid-catalyzed reactions can proceed under neutral conditions, which is beneficial for substrates sensitive to strong protic acids. The development of heterogeneous and recyclable Lewis acid catalysts is also an active area of research to improve the environmental footprint of this important transformation.

| Catalyst | Application | Key Features | Reference |

|---|---|---|---|

| Indium(III) triflate (In(OTf)₃) | Tetrahydropyranylation | Effective Lewis acid catalyst | tandfonline.com |

| Polymer-supported AlCl₃ (Ps-AlCl₃) | Tetrahydropyranylation | Heterogeneous, reusable | tandfonline.com |

| Palladium(II) chloride (PdCl₂(CH₃CN)₂) | Tetrahydropyranylation | Transition metal catalyst | tandfonline.com |

| Ytterbium(III) triflate (Yb(OTf)₃) | Oxidative cyclization to form pyrans | Efficient for cyclization reactions | organic-chemistry.org |

| Boron trifluoride etherate (BF₃·OEt₂) | Rearrangement to form pyran structures | Strong Lewis acid for rearrangements and cyclizations | nih.gov |

Heterogeneous Catalysis and Green Chemistry Considerations

In recent years, the principles of green chemistry have driven the development of synthetic methods for tetrahydropyranyl ethers that utilize heterogeneous catalysts and environmentally friendly solvents. nih.gov Heterogeneous catalysts offer significant advantages, including simplified product purification, reduced waste generation, and the potential for catalyst recovery and reuse. beilstein-journals.org

Several solid-supported acid catalysts have proven effective for the tetrahydropyranylation of alcohols. For instance, ammonium bisulfate (NH4HSO4) supported on silica (SiO2) has been demonstrated as an efficient, recyclable catalyst for the nearly quantitative conversion of various alcohols into their corresponding THP ethers. beilstein-journals.orgnih.gov This approach avoids the difficult separation associated with homogeneous acid catalysts like p-toluenesulfonic acid (p-TSA). Other heterogeneous catalysts successfully employed include zeolite H-beta, zirconium sulfophenyl phosphonate, and silica chloride. organic-chemistry.orgtandfonline.com

The choice of solvent is another critical aspect of green chemistry. Traditional tetrahydropyranylation reactions often use hydrocarbons or chlorinated alkanes. nih.gov Modern approaches favor greener alternatives such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are more sustainable and allow for easy work-up procedures. nih.govnih.gov In some cases, reactions can even be performed in water, representing a significant advancement in developing environmentally benign protocols. iosrjournals.org The combination of a recyclable heterogeneous catalyst with a green solvent provides a powerful strategy for the sustainable synthesis of compounds like 2H-Pyran, 2-(9-decenyloxy)tetrahydro-.

| Catalyst | Support | Green Solvent | Key Advantages | Reference |

|---|---|---|---|---|

| NH4HSO4 | SiO2 | CPME, 2-MeTHF | High conversion, catalyst recyclability, mild conditions. beilstein-journals.orgnih.gov | beilstein-journals.orgnih.gov |

| Zeolite H-beta | - | Various | Mild conditions, high yield, recyclable catalyst. organic-chemistry.org | organic-chemistry.org |

| Triethylamine | - | Water | Viable and green procedure for phenols. iosrjournals.org | iosrjournals.org |

| H14[NaP5W30O110] | - | Acetonitrile | Cost-effective, environmentally friendly, highly efficient. researchgate.net | researchgate.net |

Neutral Reagent-Mediated and Solvent-Free Syntheses

Solvent-free reaction conditions represent an ideal green chemistry approach, minimizing volatile organic compound (VOC) emissions and simplifying purification. Several methodologies have been developed for the tetrahydropyranylation of alcohols that proceed efficiently without a bulk solvent. researchgate.netoiccpress.com

These reactions are often mediated by a small amount of a solid or liquid catalyst. Bismuth(III) triflate has been shown to be a highly effective catalyst for this transformation under solvent-free conditions, being relatively non-toxic and insensitive to air and moisture. organic-chemistry.org Similarly, silica-supported perchloric acid provides a convenient protocol for the protection of hydroxyl groups. organic-chemistry.org Acidic ionic liquids, such as [Et3N(CH2)4SO3H][OTs], have also emerged as reusable catalysts that facilitate the reaction at room temperature with the advantage of easy product separation and catalyst recycling. oiccpress.com Pyridinium chloride can also serve a dual role as both an ionic liquid medium and an acid catalyst in solvent-free tetrahydropyranylation. tandfonline.com These methods are advantageous due to their mild conditions, short reaction times, and high yields, making them suitable for the synthesis of 2H-Pyran, 2-(9-decenyloxy)tetrahydro-. tandfonline.comoiccpress.com

| Catalyst | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| Bismuth(III) Triflate | Room Temperature | Environmentally benign, high chemoselectivity, insensitive to air/moisture. organic-chemistry.org | organic-chemistry.org |

| Silica-supported Perchloric Acid | Room Temperature | Simple, convenient, high yield. organic-chemistry.org | organic-chemistry.org |

| [Et3N(CH2)4SO3H][OTs] (Ionic Liquid) | Room Temperature | Reusable catalyst, good to excellent yields, non-aqueous work-up. oiccpress.com | oiccpress.com |

| Pyridinium Chloride | Room Temperature | Dual role as ionic liquid and catalyst, low cost, reusable. tandfonline.com | tandfonline.com |

Specialized Techniques for Introducing the Decenyloxy Group (e.g., Mitsunobu-type reactions)

The Mitsunobu reaction is a powerful and versatile method in organic synthesis for converting primary and secondary alcohols into a wide variety of functional groups, including ethers, with a characteristic inversion of stereochemistry. wikipedia.orgorganic-chemistry.org This reaction could be employed to synthesize 2H-Pyran, 2-(9-decenyloxy)tetrahydro- by reacting 9-decen-1-ol with a suitable tetrahydropyranol derivative, such as tetrahydro-2H-pyran-2-ol, under Mitsunobu conditions.

The reaction typically involves three key reagents: the alcohol, a nucleophile (in this case, the tetrahydropyranol), triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgalfa-chemistry.com The mechanism begins with PPh3 attacking the azodicarboxylate to form a betaine (B1666868) intermediate. This intermediate then protonates the nucleophile (the alcohol) and subsequently activates the other alcohol's hydroxyl group, converting it into a good leaving group (an oxyphosphonium salt). Finally, an SN2 displacement by the nucleophile results in the formation of the desired ether with complete inversion of the configuration at the carbon center of the activated alcohol. organic-chemistry.orgmissouri.edu

The order of reagent addition can be crucial for the success of the reaction. organic-synthesis.com Typically, the alcohol, the acidic nucleophile, and triphenylphosphine are dissolved in a solvent like tetrahydrofuran (B95107) (THF), cooled, and then the azodicarboxylate is added slowly. wikipedia.org The mild, neutral conditions of the Mitsunobu reaction make it compatible with a wide range of functional groups, which would be beneficial for the unsaturated decenyloxy moiety.

Advanced Mechanistic Studies of Tetrahydropyranylation Reactions

Understanding the reaction mechanism is fundamental to optimizing reaction conditions and predicting outcomes. For the acid-catalyzed formation of 2H-Pyran, 2-(9-decenyloxy)tetrahydro-, mechanistic studies focus on the catalytic cycle and the energetic landscape of the reaction pathway.

Elucidation of Catalytic Cycles

The acid-catalyzed tetrahydropyranylation of an alcohol, such as 9-decen-1-ol, with 3,4-dihydro-2H-pyran (DHP) proceeds through a well-established catalytic cycle. The general steps are as follows:

Catalyst Activation: The cycle begins with the protonation of the DHP double bond by an acid catalyst (H-A). This is the rate-determining step and results in the formation of a resonance-stabilized oxocarbenium ion intermediate.

Nucleophilic Attack: The hydroxyl group of 9-decen-1-ol acts as a nucleophile and attacks the electrophilic C-2 position of the oxocarbenium ion. This step forms a new C-O bond and creates a protonated ether intermediate.

Deprotonation and Catalyst Regeneration: The conjugate base of the acid catalyst (A⁻) removes the proton from the oxonium ion. This step yields the final product, 2H-Pyran, 2-(9-decenyloxy)tetrahydro-, and regenerates the acid catalyst, allowing it to participate in another cycle.

This catalytic pathway ensures that only a substoichiometric amount of acid is required to drive the reaction to completion. The efficiency of the catalyst is determined by its ability to readily protonate DHP and the stability of its conjugate base.

Transition State Analysis and Reaction Pathway Mapping

Transition state theory provides a framework for understanding reaction rates by examining the structure and energy of the transition state—the highest energy point along the reaction coordinate. wikipedia.orgresearchgate.net For the tetrahydropyranylation reaction, the nature of the transition state can influence reaction rates and stereoselectivity.

Computational studies are often employed to map the potential energy surface of the reaction, identifying the structures of intermediates and transition states. In the acid-catalyzed addition of an alcohol to DHP, the transition state involves the partial formation of the C-O bond between the alcohol's oxygen and the C-2 of the pyran ring, with a partial positive charge distributed across the oxocarbenium ion moiety.

The stereochemical outcome of the reaction is determined by the transition state's geometry. For related reactions like the intramolecular oxa-Michael addition to form tetrahydropyrans, it has been shown that acid catalysis leads to a "late" transition state, where the product-like chair conformation is already developing, favoring the formation of the thermodynamically more stable diequatorial product. rsc.org By analogy, in the intermolecular tetrahydropyranylation, the approach of the alcohol nucleophile to the oxocarbenium ion will favor a pathway that minimizes steric hindrance in the transition state, leading to the observed product distribution. Understanding these energetic pathways allows for the rational design of catalysts and reaction conditions to control the outcome of the synthesis. rsc.orgyoutube.com

Reactivity Profiles and Transformative Chemistry of 2h Pyran, 2 9 Decenyloxy Tetrahydro

Chemical Stability of the Tetrahydropyranyl Ether Linkage

The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols in organic synthesis due to its remarkable stability under a variety of conditions. total-synthesis.comorganic-chemistry.org This stability is a crucial feature of 2H-Pyran, 2-(9-decenyloxy)tetrahydro-, allowing for chemical modifications at the terminal alkene without affecting the protected hydroxyl group.

Resistance to Diverse Chemical Environments

The THP ether linkage in 2H-Pyran, 2-(9-decenyloxy)tetrahydro- exhibits significant resilience in various chemical environments. It is notably stable in the presence of strong bases, such as those used for ester hydrolysis. thieme-connect.de Furthermore, it withstands attack by organometallic reagents, including Grignard reagents (organomagnesium halides) and alkyl lithiums, provided that the temperature is kept below 0°C. thieme-connect.de The THP group is also compatible with many oxidizing and reducing agents. total-synthesis.com This broad stability profile makes it an ideal protecting group for the hydroxyl functionality of 9-decen-1-ol (B78377) during multi-step synthetic sequences.

Table 1: Stability of the Tetrahydropyranyl Ether Linkage

| Reagent Type | Stability | Reference |

|---|---|---|

| Basic Media | Stable | thieme-connect.de |

| Grignard Reagents | Stable (below 0°C) | thieme-connect.de |

| Alkyl Lithiums | Stable (below 0°C) | thieme-connect.de |

| Oxidative Agents | Generally Stable | total-synthesis.com |

| Reductive Agents | Generally Stable | total-synthesis.com |

Chemical Transformations of the Tetrahydropyranyl Moiety

While stable under many conditions, the THP ether can be readily cleaved when desired, typically under acidic conditions. This controlled lability is a key advantage of using the THP group for protection.

Acid-Catalyzed Deprotection Mechanisms

The deprotection of the THP ether in 2H-Pyran, 2-(9-decenyloxy)tetrahydro- proceeds via an acid-catalyzed hydrolysis mechanism. wikipedia.org The reaction is initiated by protonation of the ether oxygen, making the acetal (B89532) more susceptible to nucleophilic attack. total-synthesis.comyoutube.com Subsequent attack by a nucleophile, typically water or an alcohol solvent, leads to the cleavage of the C-O bond and regeneration of the free 9-decen-1-ol. total-synthesis.com This process is often facilitated by the formation of a stable carbocation intermediate. youtube.com A variety of acidic conditions can be employed for this transformation, ranging from mild acids like acetic acid in a mixture of tetrahydrofuran (B95107) and water to stronger acids like p-toluenesulfonic acid (PPTS) in ethanol. thieme-connect.dewikipedia.org The choice of acid and solvent allows for selective deprotection in the presence of other acid-sensitive functional groups. acs.org

Direct Conversion to Other Functional Groups

In some instances, the THP ether can be directly converted to other functional groups without first deprotecting to the alcohol. For example, treatment of THP ethers with acetic anhydride (B1165640) and a Lewis acid like titanium tetrachloride can lead to the direct formation of the corresponding acetate (B1210297) ester. organic-chemistry.org Additionally, certain oxidizing agents can convert primary THP ethers directly to their corresponding carbonyl compounds. organic-chemistry.org

Reactivity of the 9-Decenyloxy Alkenyl Chain

The terminal double bond of the 9-decenyloxy chain in 2H-Pyran, 2-(9-decenyloxy)tetrahydro- is a versatile functional group that can undergo a wide array of addition reactions. masterorganicchemistry.comutdallas.edu This allows for the introduction of various functionalities at this position while the hydroxyl group remains protected.

Functionalization via the Terminal Alkene

The terminal alkene can be subjected to a variety of chemical transformations. These include:

Hydrogenation: The double bond can be reduced to a single bond through catalytic hydrogenation, typically using a metal catalyst such as palladium on carbon, to yield the corresponding saturated ether.

Epoxidation: Reaction with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form an epoxide ring at the site of the double bond. This three-membered ring is a valuable intermediate for further synthetic manipulations. organic-chemistry.org

Dihydroxylation: The alkene can be converted to a diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide or potassium permanganate (B83412) under controlled conditions.

Cycloaddition Reactions: The terminal alkene can participate in cycloaddition reactions, such as the Simmons-Smith reaction, to form a cyclopropane (B1198618) ring. youtube.com

Table 2: Functionalization Reactions of the 9-Decenyloxy Alkenyl Chain

| Reaction | Reagents | Functional Group Formed |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Alkane |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄ or KMnO₄ | Diol |

| Cycloaddition | CH₂I₂, Zn(Cu) | Cyclopropane |

Potential for Metal Coordination Chemistry

The structure of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- features two potential sites for coordination with metal centers: the oxygen atom of the tetrahydropyranyl ether and the π-bond of the terminal alkene. The presence of both a Lewis basic ether oxygen and a π-system within the same molecule suggests the potential for it to act as a bidentate ligand, particularly with transition metals.

The ether oxygen, with its lone pairs of electrons, can act as a classic L-type ligand, donating a pair of electrons to a metal center. Transition metal ether complexes are well-documented, with common ether ligands like diethyl ether and tetrahydrofuran forming stable coordination compounds. rsc.org The tetrahydropyran (B127337) ring in the target molecule is analogous to tetrahydrofuran in its coordinating ability.

Simultaneously, the terminal double bond of the 9-decenyl chain can coordinate to a transition metal through its π-electrons. The nature of this metal-alkene bond is described by the Dewar-Chatt-Duncanson model, which involves σ-donation from the alkene's π-orbital to an empty metal orbital, and π-back-donation from a filled metal d-orbital to the alkene's π*-antibonding orbital. wikipedia.orglibretexts.org Such complexes are key intermediates in a vast array of catalytic reactions, including polymerization, hydrogenation, and hydroformylation. wikipedia.org

The spatial arrangement of the ether oxygen and the terminal alkene in 2H-Pyran, 2-(9-decenyloxy)tetrahydro- could allow for chelation, where both functional groups bind to the same metal center. This chelation would depend on the length and flexibility of the decenyloxy chain, which could allow the molecule to wrap around the metal. Such chelation can significantly enhance the stability of the metal complex compared to coordination with monofunctional ligands. This "chelate effect" is a fundamental principle in coordination chemistry.

The potential for chelation-assisted catalysis is a significant aspect of the molecule's reactivity. The initial coordination of the ether oxygen could serve to increase the effective concentration of the metal catalyst near the terminal alkene, potentially facilitating intramolecular reactions or influencing the regioselectivity and stereoselectivity of intermolecular processes. Hydroxy group chelation-assisted stereospecific cross-coupling reactions between alkenes have been reported, where the oxygen atom acts as a directing group for the metal catalyst. researchgate.net A similar directing-group effect could be anticipated for the ether oxygen in 2H-Pyran, 2-(9-decenyloxy)tetrahydro-.

Table 1: Potential Metal Coordination Modes of 2H-Pyran, 2-(9-decenyloxy)tetrahydro-

| Coordination Mode | Interacting Functional Group(s) | Description | Potential Implications |

|---|---|---|---|

| Monodentate (Ether) | Tetrahydropyranyl Oxygen | The lone pair of electrons on the ether oxygen coordinates to a metal center. | Solubilization of metal catalysts in organic media. |

| Monodentate (Alkene) | 9-Decenyl Double Bond | The π-electrons of the terminal alkene coordinate to a metal center. | Intermediate in metal-catalyzed alkene transformations. |

| Bidentate (Chelation) | Tetrahydropyranyl Oxygen and 9-Decenyl Double Bond | Both the ether oxygen and the terminal alkene coordinate to the same metal center, forming a chelate ring. | Enhanced stability of the metal complex; potential for stereocontrol in catalytic reactions. |

Interplay and Synergistic Effects Between the Tetrahydropyranyl Group and the Alkenyl Ether Functionality

The tetrahydropyranyl (THP) group is widely recognized in organic synthesis as a robust protecting group for alcohols. youtube.com Its stability under a variety of non-acidic conditions, such as those involving organometallics, hydrides, and strong bases, makes it a valuable tool in multistep syntheses. organic-chemistry.org In the context of 2H-Pyran, 2-(9-decenyloxy)tetrahydro-, the THP ether's primary role might be considered protective, yet its interaction with the distal alkene functionality can lead to more complex and synergistic chemical behavior.

One of the key synergistic effects arises from the potential of the ether oxygen to act as an intramolecular directing group in reactions involving the alkene. As mentioned in the context of metal coordination, the ether can pre-coordinate to a metal catalyst, delivering it to the terminal double bond in a specific orientation. This can have profound implications for the regio- and stereochemical outcome of reactions such as hydroformylation, hydroboration, or epoxidation. For instance, in a hydroboration reaction, the directing effect of the ether oxygen could favor the formation of one diastereomer over another.

Conversely, the presence of the terminal alkene can influence the reactivity of the THP ether. While THP ethers are generally stable, the alkene offers a handle for introducing functional groups that could mediate the cleavage of the THP group under non-standard conditions. For example, intramolecular hydrofunctionalization reactions, where a functional group is added across the double bond, could be designed to trigger the cleavage of the THP ether. rsc.org

Furthermore, the entire molecule can be a substrate for reactions that involve both functional groups in a concerted or sequential manner. For example, ring-closing metathesis could be envisioned if the molecule were to be coupled with another diene, with the THP ether influencing the conformational preferences of the transition state.

The electronic properties of the ether linkage can also have a subtle, yet measurable, effect on the reactivity of the terminal alkene. The electron-donating nature of the ether oxygen, transmitted through the alkyl chain, can slightly increase the electron density of the double bond, potentially affecting its reactivity in electrophilic addition reactions.

Table 2: Potential Synergistic Interactions and Their Synthetic Implications

| Type of Interaction | Description | Potential Synthetic Application |

|---|---|---|

| Directing Group Effect | The ether oxygen directs a reagent (e.g., a metal catalyst) to the terminal alkene. | Control of regio- and stereoselectivity in alkene functionalization reactions. |

| Intramolecular Cyclization | The alkene participates in a cyclization reaction, potentially involving the THP ring or leading to its modification. | Synthesis of complex cyclic and polycyclic ethers. |

| Remote Functionalization | A reaction at the alkene terminus leads to a subsequent transformation at the THP ether. | Tandem reaction sequences for efficient molecular construction. |

| Electronic Modulation | The ether functionality electronically influences the reactivity of the alkene. | Fine-tuning of reactivity in electrophilic additions. |

Advanced Applications in Multi Step Organic Synthesis

Strategic Application as a Hydroxyl Protecting Group

The primary role of the tetrahydropyranyl group is the protection of hydroxyl functionalities. The formation of a THP ether from an alcohol and 3,4-dihydro-2H-pyran is a common strategy to temporarily mask the reactivity of the -OH group. asianpubs.orgorganic-chemistry.orgnih.gov The resulting acetal (B89532) is stable under a wide range of conditions, including strongly basic media, reactions involving organometallics, hydrides, and various alkylating and acylating reagents. organic-chemistry.orgnih.gov The 9-decenyloxy side chain of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- does not significantly alter the fundamental protective function of the THP group but introduces a terminal alkene, which can be exploited in subsequent synthetic transformations.

The introduction and removal of the THP protecting group are typically achieved under acidic conditions. organic-chemistry.org A variety of acid catalysts, from p-toluenesulfonic acid (p-TsOH) to milder Lewis acids, can be employed for both the protection and deprotection steps, allowing for flexibility in synthetic design. asianpubs.orgorganic-chemistry.org

In the synthesis of complex molecules that contain multiple hydroxyl groups (polyols), the ability to protect one selectively over others is crucial. While the THP group itself does not inherently offer high regioselectivity between primary and secondary alcohols, the steric bulk of the entire 2-(9-decenyloxy)tetrahydro-pyran structure can influence its reaction at less sterically hindered sites. In large, complex substrates, primary alcohols are generally more accessible and may be preferentially protected over more sterically encumbered secondary or tertiary alcohols.

This selectivity is governed by kinetic control, where the transition state leading to the protection of the less hindered alcohol is lower in energy. The choice of catalyst and reaction conditions can be fine-tuned to enhance this regioselectivity. For instance, using a bulky acid catalyst could further disfavor reaction at more crowded hydroxyl sites, thereby improving the yield of the desired singly-protected product.

Orthogonal synthesis is a strategy that allows for the selective removal of one protecting group in the presence of others. researchgate.netnih.govrsc.org The structure of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- is ideally suited for such strategies. The THP ether is labile to acid, while the terminal alkene on the C10 chain is stable to these conditions. Conversely, the alkene can undergo a variety of reactions (e.g., ozonolysis, dihydroxylation, epoxidation, or metathesis) under conditions that leave the acid-sensitive THP ether intact.

This orthogonality allows for a synthetic sequence where the protected alcohol remains masked while the terminal double bond is chemically modified. For example, the alkene could be converted to a diol, an aldehyde, or a carboxylic acid. Subsequently, the THP group can be removed under mild acidic conditions to reveal the original hydroxyl group, enabling further transformations at that site. This two-directional synthetic utility is a hallmark of advanced protecting group strategies.

Table 1: Orthogonal Reactivity of 2H-Pyran, 2-(9-decenyloxy)tetrahydro-

| Functional Group | Reagents for Transformation (Examples) | Stability of Other Group |

|---|---|---|

| Terminal Alkene | 1. O₃; 2. Me₂S (Ozonolysis)OsO₄, NMO (Dihydroxylation)m-CPBA (Epoxidation) | Stable |

| THP Ether | p-TsOH, MeOH (Acidic Hydrolysis)HCl (aq) | Stable |

Utilization in the Synthesis of Complex Natural Products and Bioactive Molecules as Synthetic Intermediates

For instance, in the synthesis of the codling moth pheromone, (8E,10E)-dodecadien-1-ol, a common strategy involves the coupling of two smaller fragments. A THP-protected bromo-alcohol, such as 1-(2-tetrahydropyranyloxy)-bromoalkane, can be converted into a Grignard reagent or an organocuprate and coupled with another fragment. asianpubs.org The THP group is robust enough to withstand the conditions of these coupling reactions. The final step of the synthesis is the deprotection of the THP ether to furnish the target pheromone alcohol.

Table 2: Examples of THP-Protected Intermediates in Pheromone Synthesis

| Intermediate Structure | Target Bioactive Molecule (or class) | Synthetic Steps Involved | Reference |

|---|---|---|---|

| THP-O-(CH₂)₆-Br | Dodecadien-1-ol derivatives (Codling moth) | Grignard formation, Cu-catalyzed coupling, Deprotection | asianpubs.org |

| THP-O-(CH₂)₂-C≡C-(CH₂)₇CH₃ | (Z)-3-Dodecen-1-ol (Sweet potato beetle) | Alkyne coupling, Lindlar reduction, Deprotection | gust.edu.vn |

Role in Polymer Science and Materials Development

The presence of a polymerizable functional group—the terminal alkene—makes 2H-Pyran, 2-(9-decenyloxy)tetrahydro- a molecule of interest in polymer and materials science. It can be used either as a monomer for creating polymers with specific functionalities or as a reagent to introduce these functionalities into existing polymeric structures.

2H-Pyran, 2-(9-decenyloxy)tetrahydro- can be considered a functional monomer. The terminal double bond can participate in various polymerization reactions. For example, Acyclic Diene Metathesis (ADMET) polymerization could be employed if the monomer were converted to a diene, or it could be copolymerized with other dienes to produce unsaturated polyesters or elastomers. tamu.edu

Alternatively, the terminal alkene is susceptible to radical polymerization or, more effectively, controlled polymerization techniques like Ring-Opening Metathesis Polymerization (ROMP) if incorporated into a strained ring system. 20.210.105 Another powerful method is the thiol-ene reaction, a form of "click" chemistry, where the monomer could be copolymerized with a multifunctional thiol to create cross-linked networks or linear polymers under mild conditions. researchgate.net The resulting polymer would have a THP-protected hydroxyl group at each repeating unit, which could be later removed to yield a polyalcohol.

Beyond its use as a monomer, 2H-Pyran, 2-(9-decenyloxy)tetrahydro- can be used to modify existing polymers. A polymer bearing reactive sites, such as pendant acid chloride or isocyanate groups, could be reacted with the hydroxyl group generated after the deprotection of the THP ether.

More directly, the terminal alkene allows for grafting the molecule onto a polymer backbone. For example, a polymer with pendant Si-H groups could undergo hydrosilylation with the alkene to attach the entire THP-protected decanol (B1663958) side chain. Similarly, the aforementioned thiol-ene reaction could be used to graft the molecule onto a polymer containing thiol groups. rsc.org This post-polymerization modification strategy allows for the precise introduction of long, flexible side chains capped with a protected hydroxyl group. Subsequent deprotection would yield a polymer decorated with hydroxyl-terminated C10 chains, which could dramatically alter the material's properties, such as its hydrophilicity, solubility, and thermal characteristics.

Spectroscopic Characterization and Computational Modeling of 2h Pyran, 2 9 Decenyloxy Tetrahydro

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of 2H-Pyran, 2-(9-decyloxy)tetrahydro-. Though specific spectral data for this exact compound is not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of its constituent moieties: the tetrahydropyran (B127337) (THP) ring and the 9-decenyloxy chain. The presence of a new stereocenter at the anomeric carbon (C-2) of the THP ring upon ether formation complicates the spectra, potentially leading to diastereomeric mixtures if the alcohol precursor is chiral. thieme-connect.de

¹H NMR Spectroscopy: The proton spectrum is expected to show characteristic signals for the THP ring, including a distinct signal for the anomeric proton (O-CH-O) typically found in the downfield region around 4.5 ppm. The protons on the carbon adjacent to the ring oxygen (C-6) would appear around 3.5-3.8 ppm. The remaining THP ring protons would produce a complex multiplet pattern between 1.4 and 1.9 ppm. For the 9-decenyloxy chain, characteristic signals would include those for the terminal vinyl group (CH₂=CH-) in the range of 4.9-5.8 ppm and the allylic protons adjacent to the double bond. The methylene (B1212753) group attached to the ether oxygen (-O-CH₂-) would also have a distinct chemical shift.

¹³C NMR Spectroscopy: The carbon spectrum would corroborate the proton data. The anomeric carbon (O-CH-O) of the THP ring is expected to resonate significantly downfield, typically around 98 ppm. The carbon of the methylene group attached to the ether oxygen (-O-CH₂-) would also be in the deshielded region. The carbons of the terminal double bond in the decenyloxy chain would appear in the characteristic olefinic region of the spectrum.

A summary of anticipated ¹H and ¹³C NMR chemical shifts is presented below:

| Assignment | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| Anomeric H (O-CH-O) | ~4.5 (m) | ~98 |

| THP Ring CH₂ (C-6) | ~3.8 (m), ~3.5 (m) | ~62-75 |

| Other THP Ring CH₂ | 1.4 - 1.9 (m) | ~19, ~25, ~31 |

| -O-CH₂- (decenyl chain) | ~3.4 - 3.7 (m) | ~65-75 |

| Vinyl H (CH₂=CH-) | ~5.8 (m) | ~139 |

| Vinyl H (CH₂=CH-) | ~4.9 - 5.1 (m) | ~114 |

| Other decenyl chain CH₂ | 1.2 - 1.6 (m) | ~20-35 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Under electron ionization (EI), the molecular ion peak [M]⁺ may be weak or absent. A prominent and diagnostic fragmentation pathway for THP ethers is the cleavage of the C-O bond connecting the alkoxy chain to the pyran ring. This heterolytic cleavage typically results in the formation of a stable tetrahydropyranylium cation at a mass-to-charge ratio (m/z) of 85. This ion is often the base peak in the spectrum of primary alcohol THP ethers. researchgate.net

Another significant fragmentation pathway involves the elimination of dihydropyran (DHP), which has a mass of 84, from a protonated molecular ion [M+H]⁺, particularly under chemical ionization (CI) conditions. researchgate.net The fragmentation of the 9-decenyloxy side chain would also produce a series of fragment ions corresponding to the loss of alkyl and alkenyl fragments.

Key expected fragments in the mass spectrum are detailed in the following table:

| m/z Value | Proposed Fragment | Fragmentation Pathway |

| 85 | Tetrahydropyranylium cation | Cleavage of the ether bond |

| M - 85 | [C₁₀H₁₉O]⁺ | Loss of the THP ring |

| M - 84 | [M - Dihydropyran]⁺ | Elimination of DHP from [M+H]⁺ (CI) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing its vibrational modes. For 2H-Pyran, 2-(9-decyloxy)tetrahydro-, these techniques would confirm the presence of the ether linkages and the terminal double bond.

Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by strong C-O stretching vibrations characteristic of the ether and acetal (B89532) functionalities within the THP ring, typically appearing in the 1150-1050 cm⁻¹ region. The presence of the 9-decenyloxy chain would be confirmed by C-H stretching vibrations of the alkyl chain just below 3000 cm⁻¹. The terminal double bond would give rise to a C=C stretching vibration around 1640 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C stretching vibration of the terminal alkene is often stronger and more easily identifiable in the Raman spectrum compared to the IR spectrum. The C-O and C-C backbone vibrations would also be observable.

A summary of the expected key vibrational frequencies is provided below:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| =C-H (alkene) | Stretching | ~3080 | ~3080 |

| C-H (alkane) | Stretching | 2850-2960 | 2850-2960 |

| C=C (alkene) | Stretching | ~1640 | ~1640 |

| C-O (acetal/ether) | Stretching | 1050-1150 | 1050-1150 |

Computational Chemistry for Mechanistic Insights and Reactivity Prediction

Computational chemistry provides a powerful lens through which to explore the structural and reactive properties of 2H-Pyran, 2-(9-decyloxy)tetrahydro- at a molecular level, offering insights that complement experimental findings.

Density Functional Theory (DFT) Studies on Reaction Pathways and Energetic Profiles

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure and energetics of molecules. For 2H-Pyran, 2-(9-decyloxy)tetrahydro-, DFT studies can be employed to model reaction pathways, such as its formation from 9-decenol and dihydropyran, or its cleavage under acidic conditions. montclair.edu By calculating the energies of reactants, transition states, and products, a detailed energetic profile of the reaction can be constructed.

For instance, a computational analysis of the reaction between tetrahydropyran and atomic bromine has been performed to understand the energetics of addition-elimination mechanisms. montclair.edu Such studies often find that hybrid density functionals like B3LYP provide a good balance of accuracy and computational cost for systems of this nature. montclair.edu These calculations can elucidate the stereoelectronic effects, such as the anomeric effect in the THP ring, which influence the molecule's reactivity and conformational preferences.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, providing insights into conformational dynamics and intermolecular interactions. An MD simulation of 2H-Pyran, 2-(9-decyloxy)tetrahydro- would reveal the accessible conformations of the flexible 9-decenyloxy chain and the puckering of the tetrahydropyran ring.

These simulations can model the molecule in various environments, such as in a solvent or interacting with other molecules, to understand how these interactions influence its shape and behavior. For example, MD simulations have been used to study the differences in bulk structure and water permeability of bilayers composed of ether- versus ester-linked lipids, highlighting the impact of the linkage on intermolecular interactions. nih.gov Similarly, MD simulations could be used to investigate how the subject molecule might interact with a surface or within a complex mixture, which is relevant for its application in various fields. rsc.org

Emerging Trends and Future Research Directions

Development of Novel Catalytic Systems for Efficient Synthesis and Transformations of THP Ethers

The synthesis of THP ethers, formally an acetal (B89532) formation, traditionally relies on acid catalysis. However, this method often requires harsh conditions and can be incompatible with acid-sensitive functional groups. Recent research has shifted towards the development of milder and more selective catalytic systems. A significant trend is the use of heterogeneous catalysts, which offer advantages such as simplified product purification, catalyst recovery, and recyclability. nih.gov

Several innovative catalysts have been reported for the tetrahydropyranylation of alcohols. These include solid-supported acids, metal complexes, and zeolites. For instance, ammonium (B1175870) bisulfate supported on silica (B1680970) (NH4HSO4@SiO2) has been demonstrated as a highly efficient and recyclable catalyst for the nearly quantitative conversion of various alcohols into their corresponding THP ethers under mild conditions. nih.gov Other notable examples include bismuth triflate, which effectively catalyzes the reaction under solvent-free conditions, and zeolite H-beta, which provides a recyclable, solid-acid alternative. organic-chemistry.org The development of such catalysts is crucial for making the synthesis of compounds like 2H-Pyran, 2-(9-decenyloxy)tetrahydro- more efficient and sustainable.

Future research will likely focus on designing catalysts with even greater activity and selectivity, allowing for the protection of highly hindered or sensitive alcohols. The exploration of nanocatalysts and metal-organic frameworks (MOFs) could provide novel platforms with tunable acidity and porosity for these transformations.

| Catalyst | Typical Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| NH4HSO4@SiO2 | Room temperature, green solvents (e.g., CPME) | High efficiency, recyclability, mild conditions, inexpensive | nih.gov |

| Bismuth Triflate (Bi(OTf)3) | Solvent-free, room temperature | Insensitive to air/moisture, mild, efficient for protection and deprotection | organic-chemistry.org |

| Zeolite H-beta | Mild conditions | Recyclable, short reaction times, high yield | organic-chemistry.org |

| PdCl2(MeCN)2 | Room temperature, THF | High selectivity for primary alcohols | researchgate.net |

| CeCl3·7H2O/NaI | Solvent-free | Mild, environmentally benign, highly chemoselective | rsc.org |

Integration into Flow Chemistry and Automation Platforms for Scalable Production

The transition from batch processing to continuous flow chemistry represents a major advancement in chemical manufacturing, offering improved safety, consistency, and scalability. nih.gov The synthesis of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- and related THP ethers is well-suited for adaptation to flow chemistry platforms.

In a typical flow setup, streams of the alcohol (9-decen-1-ol) and 3,4-dihydro-2H-pyran (DHP) would be continuously pumped and mixed before passing through a heated reactor column. thieme-connect.de This column can be packed with a heterogeneous catalyst, such as the solid-supported acids mentioned previously, enabling a continuous conversion to the product with easy separation. rsc.orgresearchgate.net This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to higher yields and purity while minimizing waste. soci.org

Furthermore, integrating these flow reactors with automated control systems and real-time analytical tools (e.g., inline IR or NMR spectroscopy) allows for high-throughput screening and optimization of reaction conditions. researchgate.net This automation is key to rapidly identifying the most efficient and economical parameters for the large-scale production of specific THP ethers, facilitating their transition from laboratory curiosities to commercially available compounds.

Exploration of Chiral Derivatives and Enantioselective Synthesis for THP Ether Formation

A significant drawback in the synthesis of THP ethers is the creation of a new stereocenter at the C2 position of the pyran ring upon reaction with an alcohol. organic-chemistry.org If the starting alcohol is already chiral, this results in a mixture of diastereomers, which can complicate purification and characterization. For achiral alcohols, a racemic mixture of two enantiomers is formed.

A key area of future research is the development of enantioselective methods for THP ether formation. This involves the design of chiral catalysts that can control the stereochemical outcome of the reaction, yielding a single desired enantiomer. While this field is still emerging for THP etherification, advances in asymmetric catalysis for other reactions provide a strong foundation. Chiral Brønsted acids or chiral Lewis acid complexes could potentially be employed to catalyze the addition of the alcohol to DHP in a stereocontrolled manner.

Success in this area would be highly valuable, as access to enantiomerically pure THP-protected intermediates is critical in the synthesis of complex, biologically active molecules such as pharmaceuticals and natural products, where specific stereoisomers are required for activity. nih.gov

Design of Advanced Materials with Tunable Properties Incorporating 2H-Pyran, 2-(9-decenyloxy)tetrahydro- motifs

The chemical structure of 2H-Pyran, 2-(9-decenyloxy)tetrahydro- contains two key functional features that make it an attractive building block for advanced materials: the acid-labile THP ether linkage and the terminal alkene on the C10 side chain.

The terminal double bond is a versatile handle for polymerization. It can participate in various polymerization reactions, such as free-radical polymerization, metathesis polymerization (e.g., ROMP), or thiol-ene click chemistry. By incorporating this monomer into a polymer backbone or as a side chain, new materials can be created.

The THP ether group can function as a responsive element within these materials. The acetal linkage is stable under neutral or basic conditions but readily cleaves in the presence of acid. This property can be exploited to design "smart" polymers that degrade or change their properties in response to an acidic stimulus. For example, a polymer incorporating this motif could be used for:

Controlled Release Systems: A drug or other active molecule could be encapsulated within a polymer matrix containing these THP side chains. Exposure to an acidic environment (e.g., in specific biological tissues) would cleave the THP groups, altering the polymer's structure and releasing the payload.

Degradable Plastics: Materials designed for transient applications could be programmed to degrade upon exposure to acidic conditions, offering a potential strategy for reducing plastic waste.

Responsive Coatings: Surfaces coated with such polymers could change their properties, such as wettability or adhesion, in response to a change in pH.

Future research will focus on synthesizing and characterizing these novel polymers and exploring their performance in targeted applications.

Green Chemistry Innovations in the Synthesis and Application of THP Ethers

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of THP ethers. sphinxsai.com Innovations in this area target several aspects of the synthesis of compounds like 2H-Pyran, 2-(9-decenyloxy)tetrahydro-.

A primary focus is the replacement of traditional homogeneous acid catalysts with recyclable heterogeneous catalysts, as discussed in section 6.1. nih.gov This minimizes waste and simplifies purification. Another key trend is the move away from volatile and hazardous organic solvents like dichloromethane. Research has shown that THP ether synthesis can be performed efficiently under solvent-free conditions or in more environmentally benign solvents. rsc.orgresearchgate.net Green solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) have proven effective for these reactions. nih.gov More recently, natural deep eutectic solvents (NADESs) have been explored as eco-friendly reaction media. researchgate.net

Furthermore, efforts are being made to source the starting materials from renewable feedstocks. Notably, tetrahydropyran (B127337) (THP) itself can be synthesized from biomass-derived furfural, establishing a potential green pathway for the entire class of THP ethers. rsc.org These innovations collectively contribute to making the lifecycle of THP ethers more sustainable, from their synthesis to their final application.

| Green Chemistry Principle | Innovation/Approach | Benefit | Reference |

|---|---|---|---|

| Catalysis | Use of heterogeneous, recyclable catalysts (e.g., supported acids, zeolites) | Reduces waste, simplifies workup, lowers catalyst loading | nih.govorganic-chemistry.org |

| Safer Solvents | Solvent-free reactions or use of green solvents (CPME, 2-MeTHF, NADESs) | Reduces use of hazardous and volatile organic compounds (VOCs) | rsc.orgresearchgate.net |

| Renewable Feedstocks | Synthesis of the parent THP ring from biomass-derived furfural | Reduces reliance on petrochemicals, improves sustainability | rsc.org |

| Atom Economy | Addition reaction of DHP and alcohol is 100% atom economical | Maximizes incorporation of starting materials into the final product | - |

Q & A

Basic: What are the most reliable synthetic routes for 2-(9-decenyloxy)tetrahydro-2H-pyran, and how are intermediates characterized?

Methodological Answer:

The synthesis of 2-(9-decenyloxy)tetrahydro-2H-pyran derivatives typically involves etherification of tetrahydro-2H-pyran with a decenyloxy group. A cascade reaction approach, as demonstrated in substituted 2H-pyrans (e.g., using methyl coumalate and activated methyl groups), can be adapted . Key steps include:

- Etherification : Reaction of tetrahydro-2H-pyranol with 9-decenyl bromide under basic conditions (e.g., NaH in THF).

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates.

- Characterization : Use H/C NMR to confirm regioselectivity and GC-MS (e.g., NIST-standardized methods) to verify purity .

Basic: How can researchers distinguish 2-(9-decenyloxy)tetrahydro-2H-pyran from structurally similar compounds in analytical workflows?

Methodological Answer:

Differentiation relies on spectral and chromatographic

- GC-MS Retention Indices : Compare experimental retention indices with NIST database entries for analogous pyrans (e.g., tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, CAS 16409-43-1) .

- NMR Signatures : The decenyloxy side chain produces distinct H NMR signals (e.g., allylic protons at δ 5.3–5.5 ppm and methylene groups in the decenyl chain at δ 1.2–1.6 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., CHO, theoretical [M+H] = 295.2638) .

Advanced: What experimental conditions optimize the yield of 2-(9-decenyloxy)tetrahydro-2H-pyran in stereoselective syntheses?

Methodological Answer:

Yield optimization requires precise control of:

- Temperature : Reactions at 60–80°C minimize side products (e.g., elimination or polymerization of the decenyl group) .

- Catalysts : Lewis acids like BF-OEt enhance regioselectivity in ether formation .

- Solvent Polarity : Non-polar solvents (e.g., toluene) favor etherification over competing esterification .

- Monitoring : Use TLC (R ~0.4 in hexane:EtOAc 8:2) and in-situ FTIR to track carbonyl intermediate reduction .

Advanced: How should researchers address contradictions in spectral data for 2-(9-decenyloxy)tetrahydro-2H-pyran derivatives?

Methodological Answer:

Conflicting data often arise from:

- Diastereomer Formation : Use chiral GC columns (e.g., β-cyclodextrin phases) or 2D-NMR (e.g., H-C HSQC) to resolve stereoisomers .

- Impurity Artifacts : Compare experimental GC-MS spectra with NIST library entries (e.g., m/z 154.25 for tetrahydro-4-methyl-2H-pyran fragmentation) to identify contaminants .

- Dynamic Effects : Variable-temperature NMR can reveal conformational changes in the pyran ring (e.g., chair vs. boat interconversion) .

Advanced: What strategies mitigate challenges in quantifying 2-(9-decenyloxy)tetrahydro-2H-pyran in complex matrices (e.g., plant extracts)?

Methodological Answer:

For trace analysis in biological samples:

- Sample Prep : Solid-phase microextraction (SPME) or liquid-liquid extraction (hexane:acetonitrile) to isolate the compound .

- Quantitative GC-MS : Use internal standards (e.g., deuterated tetrahydro-2H-pyran analogs) to correct for matrix effects .

- Calibration Curves : Linear ranges of 0.1–100 µg/mL with R >0.99, validated via spike-recovery tests (85–115% recovery) .

Advanced: How does the decenyloxy substituent influence the stability and reactivity of 2H-pyran derivatives under varying pH conditions?

Methodological Answer:

The unsaturated decenyl chain introduces pH-dependent behavior:

- Acidic Conditions : Protonation of the ether oxygen accelerates ring-opening (e.g., hydrolysis to diols at pH <3) .

- Oxidative Stability : The allylic position in the decenyl group is prone to oxidation (e.g., epoxidation with HO), requiring inert atmospheres during storage .

- Kinetic Studies : Monitor degradation via UV-Vis (λ 210–230 nm for conjugated dienes) or LC-MS .

Basic: What safety protocols are critical when handling 2-(9-decenyloxy)tetrahydro-2H-pyran in laboratory settings?

Methodological Answer:

Based on GHS classifications for related pyrans (e.g., tetrahydro-2H-pyran-2-one):

- PPE : Nitrile gloves, safety goggles, and fume hoods for synthesis .

- Spill Management : Absorb with vermiculite and neutralize with 5% sodium bicarbonate .

- Waste Disposal : Incinerate in EPA-approved facilities to avoid environmental persistence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.